6-Methyl-6-azaspiro[2.5]octan-1-amine
Description
Overview of Spirocyclic Systems in Chemical Research
Spirocyclic systems, characterized by two or more rings connected by a single common atom, have garnered significant attention in modern drug discovery. tandfonline.com Their rising popularity is tied to the growing interest in molecules with greater three-dimensionality (3D), moving away from the traditionally flat, aromatic structures that have dominated medicinal chemistry. tandfonline.combldpharm.com This shift towards more complex, sp³-rich scaffolds is associated with improved physicochemical and pharmacokinetic properties. tandfonline.combldpharm.com
The defining feature of a spirocycle is the spiroatom, a quaternary carbon that joins two rings. This arrangement imparts significant conformational rigidity compared to their non-spirocyclic or acyclic counterparts. researchgate.netnih.gov By locking the orientation of substituents in defined vectors, spirocyclic scaffolds reduce the number of possible conformations a molecule can adopt. bldpharm.comresearchgate.net This pre-organization can lead to a more favorable interaction with a biological target, as less conformational entropy is lost upon binding. nih.gov
The three-dimensional nature of spirocycles allows for a more precise and varied spatial arrangement of functional groups, which can be crucial for optimizing interactions within a protein's binding pocket. chemrxiv.org This contrasts with "flatland" aromatic compounds, offering new ways to explore chemical space. researchgate.net
The incorporation of spirocyclic motifs into drug candidates has proven to be a valuable strategy for optimizing multiple molecular properties simultaneously. researchgate.netnih.govnih.gov Medicinal chemists utilize these scaffolds to enhance potency, selectivity, and metabolic stability while modulating physicochemical properties like solubility and lipophilicity. bldpharm.comnih.gov
The increased fraction of sp³-hybridized carbons (Fsp³) in spirocyclic compounds often correlates with a higher success rate in clinical development. bldpharm.com This is attributed to the fact that the out-of-plane substituents can improve the molecule's shape and complementarity to its target receptor. bldpharm.com For example, replacing a flexible part of a molecule with a rigid spirocyclic element can improve its pharmacokinetic profile. tandfonline.com Furthermore, these scaffolds can serve as bioisosteres for other common chemical groups, providing access to novel intellectual property and improved drug-like properties. researchgate.net
The exploration of spirocyclic compounds in medicinal chemistry is not a new concept, with their use dating back over 60 years. tandfonline.com However, the early exploration of these scaffolds was often hampered by synthetic challenges. The development of systematic drug discovery in the late 19th and early 20th centuries, marked by milestones like the work of Paul Ehrlich and the discovery of penicillin, initially focused on natural products and their derivatives, as well as synthetic dyes. ucdavis.edu
It is the more recent advancements in synthetic methodologies that have made a wider variety of spirocyclic systems, including azaspirocycles (which contain a nitrogen atom in one of the rings), more accessible for research. nih.govacs.org This has led to a surge in their application in drug discovery programs over the past few decades. tandfonline.comnih.gov The recognition that increased molecular three-dimensionality could solve common drug development problems, such as poor solubility and metabolic instability, has further fueled the exploration of azaspirocyclic scaffolds. bldpharm.comepa.gov
Focus on Azaspiro[2.5]octane Scaffolds in Advanced Research
Within the broader class of spirocycles, the azaspiro[2.5]octane framework has emerged as a particularly valuable scaffold. This structure consists of a cyclopropane (B1198618) ring fused to a piperidine (B6355638) (a six-membered nitrogen-containing ring) via a spiro-center.
The azaspiro[2.5]octane scaffold combines the rigidity of the spiro-junction with the specific conformational properties of both the cyclopropane and piperidine rings. The cyclopropane ring is a small, highly strained ring that acts as a rigid linker, often used as a bioisosteric replacement for alkenes or small alkyl groups. tandfonline.comnih.gov The piperidine ring exists in a puckered "chair" conformation to minimize bond angle strain, with substituents occupying either axial or equatorial positions. youtube.com
The fusion of these two rings in a spirocyclic system creates a rigid three-dimensional structure. The presence of the nitrogen atom in the piperidine ring introduces a key site for functionalization and can influence the molecule's basicity and polarity. The specific compound, 6-Methyl-6-azaspiro[2.5]octan-1-amine, features a methyl group on the nitrogen and a primary amine on the cyclopropane ring, creating a defined spatial arrangement of these functional groups. This precise positioning is a key attribute for designing molecules with high target specificity. chemrxiv.org
Azaspiro[2.5]octane scaffolds have been successfully incorporated into molecules to fine-tune their properties for pharmaceutical research. Their rigid nature helps to maintain a desired conformation, which can lead to improved binding potency with target proteins. bldpharm.comchemrxiv.org For instance, replacing an aromatic linker with an azaspiro[2.5]octane has been shown to enhance the binding potency of certain enzyme inhibitors. chemrxiv.org
These scaffolds also play a significant role in modulating physicochemical properties. The introduction of an azaspirocycle can alter a molecule's lipophilicity (logP/logD), solubility, and metabolic stability. bldpharm.comresearchgate.net In some cases, replacing a standard heterocyclic ring like a morpholine (B109124) with an azaspirocycle has been shown to decrease lipophilicity and improve metabolic stability. bldpharm.com Recently, the 6-azaspiro[2.5]octane scaffold was utilized in the development of potent small-molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, which are of interest for treating type 2 diabetes and obesity. nih.gov This highlights the scaffold's utility in creating orally available alternatives to peptide-based drugs. nih.gov
Chemical Compound Data
Below are tables detailing the properties of the primary compound of focus and related structures mentioned in this article.
Table 1: Properties of this compound Data sourced from publicly available chemical databases. Note: Different forms (e.g., free base vs. salt) will have different molecular weights.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol |
| Canonical SMILES | CN1CCC2(CC1)CC2N |
| InChI Key | OSJIDMBLQNTFLE-UHFFFAOYSA-N |
Specific Research Interest in this compound
The research interest in this compound stems from its utility as a versatile building block in the design of new therapeutic agents. Azaspiro[2.5]alkanes are recognized as emerging and valuable scaffolds in pharmaceutical development. chemrxiv.orgnih.gov Their rigid structure is a key attribute, allowing for the creation of molecules with enhanced pharmacokinetic and physicochemical properties. chemrxiv.org
A significant area of research involves the use of the 6-azaspiro[2.5]octane core to develop potent, orally available small-molecule agonists for the human glucagon-like peptide-1 (GLP-1) receptor. nih.gov Activation of this receptor is a validated strategy for treating type 2 diabetes and obesity, as it stimulates insulin (B600854) release, increases satiety, and promotes weight loss. nih.gov The development of small-molecule agonists using scaffolds like 6-azaspiro[2.5]octane is a major focus, as they may offer improved patient compliance over injectable peptide-based drugs. nih.gov
Furthermore, research has demonstrated the strategic advantage of incorporating an azaspiro[2.5]octane framework into drug candidates to solve specific design challenges. In one example by Genentech, replacing a flexible aromatic linker with a rigid azaspiro[2.5]octane scaffold in a nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor led to improved binding potency while simultaneously minimizing undesirable off-target interactions with the CYP2C9 enzyme. chemrxiv.org
The high demand for these unique building blocks has also spurred innovation in their synthesis. Researchers have developed a stereodivergent enzymatic platform to produce various azaspiro[2.y]alkanes, including the azaspiro[2.5]octane core. chemrxiv.orgnih.gov This biocatalytic method allows for the synthesis of these complex structures with high yield and excellent control over their 3D arrangement (stereoselectivity), representing a practical and scalable route for their application in drug discovery and manufacturing. chemrxiv.orgnih.gov The availability of such advanced synthetic methods underscores the compound's importance and the active research surrounding it.
Table 2: Detailed Research Findings on Azaspiro[2.5]octane Scaffolds
| Research Area | Finding | Significance | Source(s) |
|---|---|---|---|
| Therapeutic Application | The 6-azaspiro[2.5]octane core is a key component in a series of potent, small-molecule GLP-1 receptor agonists. | Provides a promising scaffold for developing oral medications for type 2 diabetes and obesity. | nih.gov |
| Drug Design & Optimization | Replacing a planar aromatic linker with an azaspiro[2.5]octane scaffold improved the binding potency and selectivity of a NAMPT inhibitor. | Demonstrates the scaffold's ability to enhance a drug candidate's properties by providing a rigid, 3D structure. | chemrxiv.org |
| Chemical Synthesis | A novel, stereodivergent enzymatic synthesis using engineered protoglobin-based enzymes has been developed. | Enables the practical, scalable, and highly selective production of azaspiro[2.5]alkanes for pharmaceutical research. | chemrxiv.orgnih.gov |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
6-methyl-6-azaspiro[2.5]octan-2-amine |
InChI |
InChI=1S/C8H16N2/c1-10-4-2-8(3-5-10)6-7(8)9/h7H,2-6,9H2,1H3 |
InChI Key |
OSJIDMBLQNTFLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CC2N |
Origin of Product |
United States |
Reactivity and Organic Transformations of 6 Methyl 6 Azaspiro 2.5 Octan 1 Amine Scaffold
Functionalization of the Nitrogen Heterocycle
The nitrogen atom of the piperidine (B6355638) ring in 6-methyl-6-azaspiro[2.5]octan-1-amine is a focal point for synthetic modifications, allowing for the introduction of a variety of substituents and the modulation of the compound's electronic and steric properties.
Alkylation and Acylation Reactions
The tertiary amine of the 6-methyl-6-azaspiro[2.5]octane core is susceptible to reactions with electrophiles. While specific studies on the alkylation and acylation of this compound are not extensively detailed in the available literature, the reactivity of the parent scaffold, 6-methyl-6-azaspiro[2.5]octane, suggests that it readily undergoes nucleophilic substitution with reagents such as alkyl halides. This reactivity is a general characteristic of tertiary amines.
Acylation of the nitrogen is also an anticipated transformation. Acylating agents like acid chlorides or anhydrides would be expected to react with the tertiary amine to form quaternary ammonium (B1175870) salts. These reactions would introduce a variety of functional groups, altering the molecule's properties for various applications.
| Reaction Type | Reagent Class | Expected Product |
| Alkylation | Alkyl halides | Quaternary ammonium salt |
| Acylation | Acid chlorides, Anhydrides | Quaternary ammonium salt |
Reductive and Oxidative Modifications
The nitrogen heterocycle can undergo both reductive and oxidative modifications. Oxidation of the tertiary nitrogen in the 6-methyl-6-azaspiro[2.5]octane scaffold can be achieved using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the corresponding N-oxide. N-oxides of piperidine derivatives are known to be metabolites of many tertiary amines and can sometimes act as prodrugs, being reduced back to the parent amine in vivo.
Reductive processes on the piperidine ring itself are less common as it is already saturated. However, should the piperidine ring contain unsaturation in a derivative, reduction using reagents like lithium aluminum hydride would be feasible.
Reactions Involving the Cyclopropane (B1198618) Ring
The cyclopropane ring is a key structural feature, and its inherent strain makes it susceptible to ring-opening reactions, providing a pathway to more complex molecular architectures.
Ring-Opening Reactions with Nucleophiles (C, N, S, O)
The strained C-C bonds of the cyclopropane ring in the 6-azaspiro[2.5]octane framework can be cleaved by nucleophiles. This reactivity is particularly enhanced in "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group. While specific examples for the title compound are scarce, the general principles of cyclopropane ring-opening are well-established.
Nucleophilic attack typically occurs at the least sterically hindered carbon of the cyclopropane, leading to the formation of a 1,3-difunctionalized acyclic or a new cyclic system. A variety of nucleophiles, including those based on carbon, nitrogen, sulfur, and oxygen, can participate in these transformations. For instance, the ring opening of related epoxyether derivatives of 6-methyl-6-azaspiro[2.5]octane has been studied. acs.org
| Nucleophile Type | Example Reagent | Potential Product |
| Carbon (C) | Grignard reagents, Organolithiums | Substituted piperidines with an opened side chain |
| Nitrogen (N) | Amines, Azides | Diamine or amino-azide derivatives |
| Sulfur (S) | Thiols | Amino-thiol derivatives |
| Oxygen (O) | Alcohols, Water | Amino-alcohol or diol derivatives |
Cycloaddition Reactions
The cyclopropane ring, particularly when activated, can participate in cycloaddition reactions. Although specific cycloaddition reactions involving the this compound scaffold are not prominently reported, related spiro[2.5]octane systems can undergo such transformations. For instance, spiro[2.5]octane-5,7-diones have been synthesized and could potentially serve as precursors for cycloaddition reactions. uni.lugoogle.com Formal [3+2] cycloadditions are a known reaction pathway for donor-acceptor cyclopropanes, where they act as 1,3-dipole synthons.
Transformations at the C1-Amine Moiety
The primary amine at the C1 position of the cyclopropane ring is a versatile functional group that can undergo a wide range of chemical transformations, allowing for the introduction of diverse functionalities. The synthesis of related azaspiro compounds often involves the introduction of the amine functionality via methods like reductive amination or Gabriel synthesis. vulcanchem.com
Common reactions involving the primary amine include:
Alkylation and Acylation: Reaction with alkyl halides or acylating agents to form secondary or tertiary amines and amides, respectively.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a variety of nucleophiles. However, given the location on a strained cyclopropane ring, such reactions might be accompanied by ring-rearrangement or opening.
| Reaction Type | Reagent(s) | Product Type |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| Acylation | Acyl Chloride/Anhydride | Amide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |
Derivatization for Library Synthesis
The presence of a primary amine group makes this compound an ideal building block for the synthesis of compound libraries for drug discovery. The primary amine can readily undergo a wide range of functionalization reactions, allowing for the introduction of diverse substituents and the exploration of a broad chemical space.
Key derivatization strategies for library synthesis would likely include:
Acylation: Reaction with a variety of acid chlorides, anhydrides, or carboxylic acids using standard coupling reagents to form a diverse set of amides. nih.govresearchgate.net
Sulfonylation: Reaction with various sulfonyl chlorides to generate sulfonamides.
Reductive Amination: Condensation with a library of aldehydes or ketones followed by reduction to yield secondary or tertiary amines.
Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates to produce a range of urea and thiourea derivatives. nih.govnih.gov
Alkylation: Reaction with alkyl halides to introduce further substitution on the primary amine, leading to secondary and tertiary amines.
These derivatization reactions can be performed in a high-throughput manner, making this scaffold amenable to parallel synthesis and the generation of large, structurally diverse libraries for biological screening. The rigid spirocyclic core ensures that the appended functionalities are held in well-defined spatial orientations, which is a desirable feature for structure-activity relationship (SAR) studies. whiterose.ac.uk
Table 1: Potential Derivatization Reactions for Library Synthesis
| Reaction Type | Reagents | Functional Group Introduced |
| Acylation | Acid chlorides, Anhydrides, Carboxylic acids + Coupling agents | Amide |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Reductive Amination | Aldehydes/Ketones + Reducing agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine |
| Urea Formation | Isocyanates | Urea |
| Thiourea Formation | Isothiocyanates | Thiourea |
Amide and Urea Bond Formation
The formation of amide and urea bonds are fundamental transformations in medicinal chemistry, and the primary amine of this compound is a prime handle for these reactions.
Amide Bond Formation: The nucleophilic primary amine readily attacks activated carboxylic acid derivatives. Common methods for amide bond formation that would be applicable include the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N,N'-Dicyclohexylcarbodiimide (DCC). researchgate.netyoutube.com These reactions are typically high-yielding and tolerate a wide range of functional groups on the carboxylic acid coupling partner. The reaction of the amine with acid chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) would also be a straightforward method for acylation. nih.gov
Urea Bond Formation: The synthesis of ureas from this compound can be efficiently achieved by reacting the primary amine with an appropriate isocyanate. nih.gov This reaction is generally rapid and clean. Alternatively, reaction with carbamoylating agents such as carbonyldiimidazole (CDI) followed by the addition of another amine can provide access to unsymmetrical ureas. The synthesis of spirocyclic secondary amine-derived trisubstituted ureas has been reported as a strategy for developing potent enzyme inhibitors, highlighting the utility of this functionalization. nih.gov
Table 2: Reagents for Amide and Urea Formation
| Transformation | Reagent Class | Specific Examples |
| Amide Formation | Coupling Reagents | EDC/HOBt, DCC, HATU, BOP |
| Acylating Agents | Acid Chlorides, Anhydrides | |
| Urea Formation | Isocyanates | Phenyl isocyanate, Alkyl isocyanates |
| Carbamoylating Agents | Carbonyldiimidazole (CDI) |
Stereoselective Reactions and Their Impact on Product Diversity
The spirocyclic nature of this compound introduces stereocenters, and controlling the stereochemistry during its synthesis and subsequent reactions is crucial for developing enantiomerically pure compounds. Stereoselective synthesis of spirocyclic piperidines has been an area of active research. rsc.org
While direct stereoselective reactions on the pre-existing this compound scaffold are not extensively documented, the synthesis of related spirocyclic systems often employs stereoselective methods. For instance, kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using a chiral base. rsc.org Such strategies could potentially be adapted for the resolution of racemic mixtures of this compound or its precursors.
Furthermore, the stereochemistry of the spirocyclic core can direct the stereochemical outcome of reactions at the primary amine or other positions on the ring. The rigid conformation of the spirocycle can lead to diastereoselective transformations, where one diastereomer is formed preferentially over the other. A structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives has shown that the preferred orientation of exocyclic substituents can direct oxidative attack. nih.gov This principle suggests that the stereochemistry of the this compound scaffold could influence the stereoselectivity of subsequent reactions, leading to a greater diversity of stereochemically defined products.
Application in Cascade and Domino Reactions
Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the construction of complex molecules like spirocycles. While specific cascade reactions involving this compound as a starting material are not well-documented, the synthesis of the azaspiro[2.5]octane core itself can be envisioned through such processes.
For example, a one-pot multicomponent synthesis of trifluoromethylated 3-spiropiperidines has been reported, proceeding through a Michael addition followed by an intramolecular cyclization. whiterose.ac.uk Similar strategies could be adapted for the synthesis of the 6-azaspiro[2.5]octane skeleton. The synthesis of spiropiperidines has also been achieved via a retro [3+2] cycloaddition followed by a 1,3-dipolar cycloaddition in a cascade manner. whiterose.ac.uk
The presence of both a nucleophilic primary amine and a tertiary amine in this compound could potentially be exploited in cascade reactions. For instance, the primary amine could participate in an initial reaction, such as an Aza-Michael addition, to generate an intermediate that then undergoes an intramolecular cyclization involving the piperidine ring or a substituent.
Chemical Stability and Degradation Pathways Relevant to Synthetic Methodology
The chemical stability of this compound is an important consideration for its synthesis, purification, and storage, as well as for its application in multi-step synthetic sequences. The N-methylpiperidine moiety is generally stable under many synthetic conditions. However, like other tertiary amines, it can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. jubilantingrevia.com
Potential degradation pathways for the N-methylpiperidine portion of the molecule could involve N-oxidation to form the corresponding N-oxide, or N-demethylation under certain conditions. The piperidine ring itself is relatively stable, but can undergo ring-opening reactions under harsh conditions or in the presence of specific reagents.
The primary amine is a reactive functional group and will react under conditions that are not compatible with it, such as in the presence of strong, non-selective electrophiles. Protection of the primary amine, for example as a Boc-carbamate, may be necessary during certain synthetic transformations to avoid unwanted side reactions.
Computational Chemistry and Molecular Modeling Studies of 6 Methyl 6 Azaspiro 2.5 Octan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) for Reaction Pathway Prediction
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the thermodynamics and kinetics of chemical reactions. For a molecule like 6-Methyl-6-azaspiro[2.5]octan-1-amine, DFT could be used to elucidate potential synthetic routes and degradation pathways by calculating the energy profiles of reaction mechanisms. This involves identifying transition states and intermediates, and from their relative energies, determining activation energies and reaction enthalpies.
Table 1: Hypothetical DFT Data for a Reaction Step of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.00 |
| Transition State | +25.3 |
| Intermediate | +5.7 |
| Products | -10.2 |
Note: This data is illustrative and not based on actual calculations for the specified compound.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is crucial to its function. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For a spirocyclic system like this compound, with its fused ring structure, a complex energy landscape with multiple local minima can be expected. Computational methods can map out this landscape, providing insights into the flexibility of the molecule and the preferred conformations in different environments.
pKa Prediction and Basicity Studies
The basicity of the amine groups in this compound is a key property influencing its behavior in biological systems. Computational methods can predict the pKa value, which is a measure of the acidity of the conjugate acid. These predictions are typically performed by calculating the Gibbs free energy change of the protonation/deprotonation reaction in a solvent model. Accurate pKa prediction is vital for understanding drug absorption, distribution, metabolism, and excretion (ADME) properties.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This technique allows for the exploration of conformational changes and intermolecular interactions over time.
Conformational Sampling and Flexibility Analysis
While quantum chemical calculations can identify stable conformers, MD simulations can explore the transitions between these states and provide a more comprehensive understanding of molecular flexibility. For this compound, MD simulations could reveal the accessible conformational space and the timescales of conformational changes. This information is particularly important for understanding how the molecule might interact with a biological target.
Solvent Effects on Molecular Conformation
The surrounding environment, particularly the solvent, can have a significant impact on the conformation and properties of a molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. By simulating this compound in different solvents, one could study how its conformation and dynamics are influenced by the polarity and hydrogen-bonding capabilities of the environment. This is crucial for bridging the gap between theoretical calculations in the gas phase and the behavior of the molecule in a real-world solution or biological medium.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target.
Binding Affinity Prediction Methodologies
To predict the binding affinity of this compound to a specific protein target, various scoring functions are employed. These functions are mathematical models that estimate the binding free energy of the protein-ligand complex. Common approaches include force-field-based methods, empirical scoring functions, and knowledge-based potentials. For a novel compound like this compound, a consensus scoring approach, which averages the results from multiple scoring functions, would likely be utilized to enhance the reliability of the binding affinity prediction. The predicted binding affinity is typically reported in units of kcal/mol.
Analysis of Hydrogen Bonding and Hydrophobic Interactions
A detailed analysis of the docked pose of this compound within a protein's active site would reveal key molecular interactions. The primary amine and the tertiary amine within the azaspirocyclic core are potential hydrogen bond donors and acceptors, respectively. Computational software can identify and quantify these hydrogen bonds, including their distances and angles, which are critical for binding. Furthermore, the ethyl and methyl groups contribute to the molecule's hydrophobic character. The analysis would map out the hydrophobic interactions between these nonpolar regions of the ligand and the corresponding hydrophobic residues of the target protein.
Induced-Fit Docking and Allosteric Modulation Studies
Standard molecular docking often treats the protein target as a rigid structure. However, induced-fit docking (IFD) protocols account for the flexibility of the protein's active site upon ligand binding. For a flexible molecule like this compound, IFD studies would provide a more accurate representation of the binding event. Additionally, computational studies could explore the potential for this compound to act as an allosteric modulator. This would involve docking simulations at sites other than the primary active site to determine if binding at a secondary, allosteric site could influence the protein's activity.
In Silico Prediction of Molecular Properties for Research Applications
In silico methods are crucial for predicting the physicochemical properties of a molecule, which in turn helps in assessing its drug-likeness and potential pharmacokinetic profile.
Topological Polar Surface Area (TPSA) Calculations
The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes. It is calculated by summing the surface contributions of polar atoms. For this compound, the TPSA would be calculated based on the contributions of the nitrogen and hydrogen atoms of the primary amine and the nitrogen of the tertiary amine. A hypothetical calculated TPSA value would provide insight into its potential for oral bioavailability and blood-brain barrier penetration.
Log P and Lipophilicity Assessments
The partition coefficient (Log P) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Various computational models, such as atomic log P (AlogP) or consensus log P (ClogP), can be used to predict the Log P value of this compound. This predicted value is essential for understanding its solubility and permeability characteristics.
Table of Predicted Molecular Properties (Hypothetical)
| Property | Predicted Value | Method |
| TPSA (Ų) | Data not available | Fragment-based contribution |
| Log P | Data not available | Atom-based/Consensus method |
Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Strategies
Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) are powerful strategies in medicinal chemistry that leverage knowledge of the three-dimensional structure of biological targets to design or identify new drug candidates. The this compound scaffold is well-suited for both approaches due to its conformational rigidity and synthetic tractability.
Ligand efficiency (LE) is a key metric in FBDD, used to assess the binding efficiency of a molecule relative to its size. It is calculated as the binding energy per heavy (non-hydrogen) atom. In the context of this compound, its relatively small size and rigid nature make it an attractive fragment for FBDD campaigns. The conformational restriction imposed by the spirocyclic system can lead to a lower entropic penalty upon binding to a target, which can contribute to a higher ligand efficiency. researchgate.net
The conformational analysis of the 6-azaspiro[2.5]octane core is critical for understanding its interaction with biological targets. NMR spectroscopy and X-ray crystallography are experimental techniques that can provide detailed insights into the preferred conformations of such molecules. For instance, studies on related chiral 6-azaspiro[2.5]octanes have utilized X-ray crystallography to determine the absolute configuration of enantiomers, which is crucial for understanding their differential binding to target proteins. nih.gov Computational methods, such as molecular mechanics and quantum mechanics calculations, can complement experimental data by predicting low-energy conformations and the barriers to conformational changes.
A hypothetical analysis of a series of fragments based on the this compound scaffold could yield the following ligand efficiency data:
| Fragment ID | Molecular Weight (Da) | Binding Affinity (pKi) | Ligand Efficiency (LE) |
| Frag-001 | 154.25 | 5.2 | 0.34 |
| Frag-002 | 168.28 | 5.5 | 0.33 |
| Frag-003 | 182.31 | 5.8 | 0.32 |
| Frag-004 | 196.34 | 6.1 | 0.31 |
This table presents hypothetical data for illustrative purposes.
Scaffold hopping is a computational strategy used to identify new molecular scaffolds that can serve as bioisosteric replacements for a known active core, while maintaining or improving biological activity and other key properties. semanticscholar.orgnih.govnih.gov The rigid 6-azaspiro[2.5]octane core of this compound can serve as a starting point for scaffold hopping investigations. The goal is to discover topologically distinct structures that can present the key pharmacophoric groups in a similar spatial arrangement.
Computational tools for scaffold hopping can be broadly categorized as topological, shape-based, or structure-based. researchgate.net For example, a shape-based screening of a virtual library could identify scaffolds that have a similar three-dimensional shape to the 6-azaspiro[2.5]octane core but with a different atomic composition. A structure-based approach would involve docking virtual libraries of diverse scaffolds into the active site of a target protein to identify new cores that can establish favorable interactions.
A hypothetical scaffold hopping study starting from a known active compound containing the 6-azaspiro[2.5]octane core might generate the following results:
| Original Scaffold | Hopped Scaffold | Target | Predicted Affinity (pKi) |
| 6-Azaspiro[2.5]octane | 2-Azaspiro[3.3]heptane | Kinase A | 7.5 |
| 6-Azaspiro[2.5]octane | 1,7-Diazaspiro[4.4]nonane | GPCR B | 8.1 |
| 6-Azaspiro[2.5]octane | 6-Oxa-1-azaspiro[3.3]heptane | Protease C | 6.9 |
This table presents hypothetical data for illustrative purposes.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Libraries containing the this compound scaffold can be screened against various biological targets to identify potential lead compounds. The defined three-dimensional structure of this scaffold makes it particularly suitable for structure-based virtual screening methods like molecular docking.
In a typical virtual screening workflow, a library of compounds containing the 6-azaspiro[2.5]octane core would be docked into the binding site of a target protein. The docking algorithm would predict the binding mode and estimate the binding affinity for each compound. The top-scoring compounds would then be selected for experimental testing. Recent advances in virtual screening have enabled the screening of billions of compounds, significantly expanding the chemical space that can be explored. nih.gov
A hypothetical virtual screening campaign targeting a specific enzyme could yield the following top hits from a library of 6-azaspiro[2.5]octane derivatives:
| Compound ID | Docking Score (kcal/mol) | Key Interactions | Predicted pIC50 |
| AZS-101 | -9.5 | H-bond with Asp129, hydrophobic interaction with Phe201 | 8.2 |
| AZS-245 | -9.2 | H-bond with Glu88, pi-stacking with Tyr150 | 7.9 |
| AZS-312 | -8.9 | Salt bridge with Arg55, hydrophobic interaction with Leu198 | 7.6 |
This table presents hypothetical data for illustrative purposes.
Structure Activity Relationship Sar Investigations of 6 Methyl 6 Azaspiro 2.5 Octan 1 Amine Derivatives
Impact of Spirocyclic Core on Research Profile
The rigid, three-dimensional nature of the spirocyclic core of 6-azaspiro[2.5]octane derivatives plays a pivotal role in defining their interaction with biological targets, profoundly influencing their potency and selectivity.
Influence on Potency and Selectivity
The conformational rigidity imparted by the spirocyclic scaffold can lead to a significant enhancement in binding affinity and, consequently, potency. By locking the molecule in a specific, bioactive conformation, the entropic penalty upon binding to a receptor is minimized. This principle has been demonstrated in the development of antagonists for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR4). researchgate.net Chiral separation of 6-azaspiro[2.5]octane analogs revealed that the (R)-enantiomer possessed superior potency for the human and rat M4 receptors. Further SAR studies on this chiral scaffold led to the discovery of highly potent and selective antagonists. researchgate.net
Similarly, in the pursuit of small molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, the 6-azaspiro[2.5]octane scaffold was instrumental in developing potent compounds. researchgate.net The rigid nature of this core structure helps to orient the key pharmacophoric elements in a manner that optimizes interactions with the receptor's binding pocket.
The selectivity of these compounds is also heavily influenced by the spirocyclic core. The defined spatial arrangement of substituents on the 6-azaspiro[2.5]octane ring allows for fine-tuning of interactions with the target receptor over other related receptors. For instance, certain 6-azaspiro[2.5]octane carboxamide derivatives have been identified as potent and selective histamine-3 receptor (H3R) antagonists, with minimal off-target activity. researchgate.net
Role in Enhancing Target Interaction Specificity
The well-defined three-dimensional geometry of the 6-azaspiro[2.5]octane scaffold is crucial for enhancing the specificity of target interactions. This is because the rigid framework projects substituents into precise regions of three-dimensional space, allowing for specific and high-affinity binding to the target protein while avoiding interactions with off-target proteins. researchgate.net
The conformational analysis of related spirocyclic systems, such as 1-oxa-2-azaspiro[2.5]octane derivatives, has shown that the preferred orientation of substituents is directly influenced by the rigid ring system. nih.gov This predictable orientation is a key advantage in rational drug design, as it allows for the strategic placement of functional groups to maximize desired interactions and minimize unwanted ones. The use of conformationally restricted analogues, such as those based on a bicyclo[3.1.0]hexane scaffold to mimic histamine, has also demonstrated the power of rigid scaffolds in achieving receptor subtype selectivity. nih.gov
Substituent Effects on the Azaspiro[2.5]octane Ring System
Modifications to the substituents on the 6-azaspiro[2.5]octane ring system, including at the nitrogen atom and the cyclopropane (B1198618) ring, can dramatically alter the pharmacological profile of the resulting derivatives.
Modifications at the Nitrogen Atom (N-6)
The nitrogen atom at the 6-position of the azaspiro[2.5]octane ring is a critical handle for synthetic modification, and the nature of the substituent at this position can significantly impact biological activity. The parent compound of interest, 6-methyl-6-azaspiro[2.5]octan-1-amine, features a methyl group at this position. This N-methyl group can influence the compound's basicity, lipophilicity, and steric profile, all of which are key determinants of its pharmacokinetic and pharmacodynamic properties. nih.gov
In broader studies of N-substituted amines, the size and nature of the N-alkyl or N-aryl group can have a profound effect on potency and selectivity. For example, in a series of aminocyclopentitol glycosidase inhibitors, N-benzyl derivatives showed stronger inhibitory activity compared to their primary amine counterparts. nih.gov This suggests that the N-substituent can engage in additional beneficial interactions within the binding site. Conversely, increasing the length of an N-alkyl chain in some classes of compounds can lead to a decrease in activity, highlighting the delicate balance of steric and electronic factors. ub.edu
Substitutions on the Cyclopropane Ring (C-1)
The cyclopropane ring of the 6-azaspiro[2.5]octane scaffold offers another avenue for structural modification to fine-tune the molecule's properties. Substitutions at the C-1 position, which is adjacent to the spiro center, can introduce new pharmacophoric elements and alter the molecule's interaction with its target.
While specific SAR data for C-1 substituted this compound is limited in the public domain, the introduction of functional groups such as carboxamides at this position has been explored in related 6-azaspiro[2.5]octane derivatives. bldpharm.comsigmaaldrich.com The nature of the substituent at C-1 can influence polarity, hydrogen bonding capacity, and steric bulk, all of which can impact target binding and pharmacokinetic properties. For example, the introduction of a cyclopropyl (B3062369) group at the 1-position of other heterocyclic systems has been shown to be a valuable strategy in the development of antibacterial agents. nih.gov
Remote Substituent Effects and Their Mechanistic Basis
Remote substituent effects, where a modification at one part of a molecule influences reactivity or binding affinity at a distant site, can be a significant factor in the SAR of complex molecules like 6-azaspiro[2.5]octane derivatives. These effects are often transmitted through the molecule's electronic framework or through conformational changes.
The mechanistic basis for such effects can be understood through concepts like Hammett linear free energy relationships, which correlate the electronic properties of substituents with reaction rates or equilibrium constants. In a study on a different spirocyclic system, spiropyran, the force required to induce a mechanochemical reaction was found to be dependent on the electronic nature of a remote substituent. A more electron-withdrawing substituent required less force, indicating a polar transition state where charge distribution is influenced by the remote group. nih.gov
Stereochemical Aspects of SAR
The chirality inherent in the this compound scaffold plays a pivotal role in its biological activity. The spatial arrangement of substituents around the stereocenters can dramatically influence how these molecules interact with their biological targets.
Enantiomeric Purity and Diastereoselectivity in Activity
The biological activity of chiral molecules is often highly dependent on their stereochemistry. In the case of spirocyclic compounds, including derivatives of 6-azaspiro[2.5]octane, the separation and individual testing of enantiomers and diastereomers are crucial for elucidating the true source of activity and for developing more effective and safer drugs.
Research on related chiral 6-azaspiro[2.5]octanes has demonstrated the profound impact of stereochemistry on biological function. For instance, in a series of chiral 6-azaspiro[2.5]octanes developed as antagonists for the M4 muscarinic acetylcholine receptor, chiral separation revealed that the (R)-enantiomer possessed significantly greater potency compared to the (S)-enantiomer. This highlights the importance of enantiomeric purity in achieving the desired therapeutic effect.
The following table illustrates the impact of stereochemistry on the activity of a representative 6-azaspiro[2.5]octane derivative at the M4 receptor.
| Compound | Stereochemistry | M4 Receptor Affinity (Ki, nM) |
| Derivative A | Racemic | 50 |
| Derivative A | (R)-enantiomer | 10 |
| Derivative A | (S)-enantiomer | >1000 |
This table is a representative example based on findings for related spirocyclic compounds and is for illustrative purposes.
Chiral Recognition at Biological Targets
The differential activity between stereoisomers arises from the specific three-dimensional interactions with their biological targets, a phenomenon known as chiral recognition. Biological macromolecules, such as receptors and enzymes, are themselves chiral and thus can distinguish between the enantiomers of a chiral ligand.
For this compound derivatives, the precise orientation of the amine group and other substituents in three-dimensional space determines the ability to form key interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, within the binding pocket of a receptor. For example, in the context of G protein-coupled receptors (GPCRs), one enantiomer may position a crucial hydrogen bond donor group for optimal interaction with a specific amino acid residue in the receptor, while its mirror image cannot, leading to a significant difference in binding affinity and efficacy.
Pharmacophore Identification and Optimization
A pharmacophore model is an essential tool in medicinal chemistry that describes the spatial arrangement of features necessary for a molecule to interact with a specific biological target. For this compound derivatives, identifying and optimizing the pharmacophore is key to enhancing their therapeutic potential.
Crucial Pharmacophoric Features for Target Interaction
Recent research has identified 6-azaspiro[2.5]octane derivatives as potent small-molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor. nih.gov For these compounds, the key pharmacophoric features are thought to include:
A Hydrogen Bond Donor: The primary amine of the this compound moiety is a critical hydrogen bond donor, likely interacting with key residues in the GLP-1 receptor binding pocket.
Aromatic/Hydrophobic Regions: Substituents on the azaspirocyclic core often include aromatic rings that engage in hydrophobic and/or pi-stacking interactions with the receptor.
A Rigid Spirocyclic Scaffold: The spiro[2.5]octane core itself acts as a rigid scaffold that holds the other pharmacophoric elements in a specific and favorable conformation for binding.
Cryogenic electron microscopy (cryo-EM) structures of related small-molecule agonists bound to the GLP-1 receptor have provided valuable insights into the binding site and have helped to rationalize the observed SAR. nih.gov
Ligand Design Principles from SAR Data
The SAR data gathered from various derivatives of this compound have led to the formulation of several ligand design principles for optimizing their activity:
Substitution on the Piperidine (B6355638) Nitrogen: The methyl group on the nitrogen of the piperidine ring can be varied to explore different steric and electronic effects, potentially influencing selectivity and pharmacokinetic properties.
Modification of the Amine Group: While the primary amine is often crucial, its modification to secondary or tertiary amines, or its replacement with other hydrogen-bonding groups, can be explored to fine-tune binding affinity and selectivity.
Functionalization of the Cyclopropane Ring: The cyclopropane ring offers positions for substitution that can be used to introduce additional functionalities to probe for new interactions with the biological target.
Methodologies for SAR Elucidation
A variety of methodologies are employed to unravel the complex structure-activity relationships of this compound derivatives. These techniques range from computational modeling to sophisticated analytical methods.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the physicochemical properties of the derivatives with their biological activities. These models can then be used to predict the activity of novel, untested compounds.
Pharmacophore Modeling: As discussed earlier, pharmacophore models are generated based on the structures of active compounds to identify the key features required for biological activity.
Molecular Docking and Dynamics: These computational techniques are used to simulate the binding of the ligands to their target receptor, providing insights into the specific interactions that govern binding affinity and efficacy.
Experimental and Analytical Techniques:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify initial "hits" with desired biological activity. nih.gov
Chiral Chromatography: The separation of enantiomers and diastereomers is essential for studying their individual biological activities. High-performance liquid chromatography (HPLC) with chiral stationary phases is a common method for achieving this.
X-ray Crystallography and Cryo-EM: These techniques provide high-resolution three-dimensional structures of the ligands bound to their biological targets, offering a detailed picture of the binding interactions and guiding further drug design efforts. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of synthesized compounds and to study ligand-receptor interactions in solution.
The following table summarizes some of the key methodologies used in the SAR elucidation of this class of compounds.
| Methodology | Application |
| QSAR | Predicting activity of new derivatives |
| Pharmacophore Modeling | Identifying key features for activity |
| Molecular Docking | Simulating ligand-receptor binding |
| High-Throughput Screening | Identifying initial active compounds nih.gov |
| Chiral HPLC | Separating stereoisomers |
| Cryo-EM | Determining ligand-receptor complex structures nih.gov |
By integrating these diverse methodologies, researchers can build a comprehensive understanding of the SAR of this compound derivatives, paving the way for the design of more potent and selective therapeutic agents.
Synthetic Library Generation and Parallel Synthesis
The generation of a diverse library of this compound derivatives is foundational to a comprehensive SAR investigation. Parallel synthesis techniques are frequently employed to expedite the creation of a multitude of analogs for biological screening. These methods allow for the rapid and systematic modification of the core scaffold at key positions, primarily at the 1-amine and the 6-methyl groups, as well as on the cyclopropane and piperidine rings.
Key synthetic strategies for generating these libraries often begin with the construction of the core 6-azaspiro[2.5]octane skeleton. One common approach involves a multi-step sequence starting with a suitable piperidine precursor, followed by the introduction of the cyclopropane ring. Subsequent functionalization, such as the introduction of the amine group at the C1 position and methylation at the N6 position, can be achieved through various established synthetic transformations. vulcanchem.com
For the generation of diverse libraries, parallel synthesis platforms enable the reaction of a common intermediate with a wide array of building blocks. For instance, the primary amine of a 6-azaspiro[2.5]octan-1-amine intermediate can be readily acylated, alkylated, or reductively aminated with a diverse set of aldehydes or carboxylic acids to explore the impact of various substituents on biological activity. Similarly, variations at the 6-position can be introduced by utilizing different N-substituted piperidine precursors in the initial synthetic sequence.
A representative approach to a parallel synthesis library is outlined below:
Table 1: Representative Parallel Synthesis Scheme for this compound Derivatives
| Step | Reaction | Reactants | Conditions | Product |
| 1 | Amide Coupling | This compound, Carboxylic Acid (R-COOH) | Coupling agents (e.g., HATU, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF) | N-(6-Methyl-6-azaspiro[2.5]octan-1-yl)amide derivatives |
| 2 | Reductive Amination | This compound, Aldehyde/Ketone (R-CHO/R-CO-R') | Reducing agent (e.g., NaBH(OAc)₃), Acid catalyst (e.g., AcOH), Solvent (e.g., DCE) | N-Alkyl/N-Aryl-6-methyl-6-azaspiro[2.5]octan-1-amine derivatives |
| 3 | Sulfonylation | This compound, Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine or Et₃N), Solvent (e.g., CH₂Cl₂) | N-(6-Methyl-6-azaspiro[2.5]octan-1-yl)sulfonamide derivatives |
This table is a representative illustration of common parallel synthesis reactions and does not correspond to a specific, published library synthesis of this exact compound.
In Vitro Assay Development for SAR Evaluation
To evaluate the biological activity of the synthesized library of this compound derivatives, the development of robust and high-throughput in vitro assays is essential. The specific assays employed will be dictated by the therapeutic target of interest. For instance, if the derivatives are being investigated as receptor modulators, cell-based reporter assays or radioligand binding assays are commonly utilized.
In the context of G-protein coupled receptors (GPCRs), such as the glucagon-like peptide-1 (GLP-1) receptor where 6-azaspiro[2.5]octane derivatives have shown activity, a common approach is the use of a sensitized high-throughput agonist assay. vulcanchem.com These assays often rely on measuring the downstream signaling events following receptor activation, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization. The potency and efficacy of each compound in the library can be determined by generating dose-response curves and calculating parameters such as EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).
The following table provides a hypothetical example of SAR data that could be generated from such an in vitro assay.
Table 2: Illustrative In Vitro SAR Data for this compound Derivatives
| Compound | R¹ (at N1) | R² (at N6) | Target Receptor Binding (IC₅₀, nM) | Functional Activity (EC₅₀, nM) |
| 1 | H | CH₃ | 500 | >1000 |
| 2 | Acetyl | CH₃ | 250 | 800 |
| 3 | Benzoyl | CH₃ | 120 | 450 |
| 4 | H | Ethyl | 450 | >1000 |
| 5 | H | Isopropyl | 600 | >1000 |
| 6 | Methyl | CH₃ | 300 | 900 |
Disclaimer: The data in this table is purely illustrative and generated for demonstrative purposes. It does not represent experimentally validated results for this specific compound series.
From such data, initial SAR trends can be elucidated. For example, the illustrative data in Table 2 suggests that N1-acylation with an aromatic group (benzoyl) may be more favorable for binding and functional activity than a simple acetyl group. It also hypothetically indicates that modifying the N6-substituent from methyl to larger alkyl groups may be detrimental to activity.
Biophysical Techniques for Ligand-Target Interaction Analysis
To gain a deeper understanding of the SAR at a molecular level, biophysical techniques are employed to analyze the direct interaction between the this compound derivatives and their biological target. These methods can provide valuable information on the binding affinity, thermodynamics, and the specific atomic-level interactions that govern molecular recognition.
Commonly used biophysical techniques in this context include:
X-ray Crystallography: This technique can provide a high-resolution three-dimensional structure of a ligand bound to its target protein. This information is invaluable for understanding the precise binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other molecular forces that contribute to affinity and selectivity.
Cryogenic Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM has emerged as a powerful alternative for structure determination. It has been successfully used to rationalize the SAR of 6-azaspiro[2.5]octane derivatives targeting the GLP-1 receptor. vulcanchem.com
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and its target. This provides quantitative data on the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to its target. This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS).
The insights gained from these biophysical studies can then be used to refine the SAR model and guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. The structural information from X-ray crystallography or cryo-EM, for example, can reveal specific pockets in the binding site that can be targeted with complementary chemical functionalities on the ligand.
Research Applications of 6 Methyl 6 Azaspiro 2.5 Octan 1 Amine As a Synthetic Building Block and Scaffold
Role in Drug Discovery Research
The inherent structural properties of 6-Methyl-6-azaspiro[2.5]octan-1-amine make it an attractive starting point for the design of new drug candidates. Its spirocyclic core, which features two rings fused at a single carbon atom, imparts a distinct three-dimensional geometry that is highly sought after in modern drug design.
Scaffold for Novel Drug Candidates
The 6-azaspiro[2.5]octane framework serves as a versatile scaffold for creating new molecular entities with potential therapeutic applications. The presence of a primary amine group in this compound offers a convenient point for chemical modification, allowing chemists to attach various functional groups and build more complex molecules. This adaptability is crucial in the iterative process of drug discovery, where fine-tuning a molecule's structure is key to optimizing its biological activity.
Design of Pharmacologically Relevant Scaffolds
Spirocyclic scaffolds are increasingly being incorporated into drug design to enhance molecular complexity and novelty. bldpharm.com The 6-azaspiro[2.5]octane core is a prime example of a pharmacologically relevant scaffold that offers an alternative to more traditional, planar ring systems. Its three-dimensional character allows for the exploration of new chemical space, potentially leading to the discovery of drugs with novel mechanisms of action. bldpharm.com
The use of spirocycles like the 6-azaspiro[2.5]octane framework can lead to compounds with an increased fraction of sp³-hybridized carbon atoms. A higher sp³ fraction is often associated with improved clinical success rates for drug candidates, as it can lead to better solubility, metabolic stability, and target specificity. bldpharm.com Researchers have successfully synthesized various novel spirocyclic pyrrolidines and 2-azaspiro[3.3]heptanes, demonstrating the broad applicability of spirocyclic scaffolds in creating diverse and innovative structures for drug discovery. researchgate.net
Development of Specific Receptor Ligands and Antagonists
Derivatives of 6-azaspiro[2.5]octane have shown significant promise in the development of selective ligands for various receptors. A notable example is the creation of potent and selective antagonists for the M₄ muscarinic acetylcholine (B1216132) receptor (mAChR₄). nih.gov In one study, a series of chiral 6-azaspiro[2.5]octanes were synthesized and evaluated for their activity at the M₄ receptor. nih.gov
The research led to the discovery of a highly potent and selective M₄ antagonist, demonstrating the value of this scaffold in targeting specific receptor subtypes. nih.gov The structure-activity relationship (SAR) studies revealed that the chirality of the spirocyclic core played a crucial role in determining the compound's potency and selectivity. nih.gov
Another area of active research is the development of small-molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, which is a key target in the treatment of type 2 diabetes and obesity. nih.gov Researchers have developed a new series of 6-azaspiro[2.5]octane derivatives that act as potent GLP-1 receptor agonists. nih.gov This work highlights the potential of this scaffold in developing orally available small-molecule drugs to replace injectable peptide-based therapies. nih.gov
| Derivative Class | Target Receptor | Therapeutic Area |
| Chiral 6-Azaspiro[2.5]octanes | M₄ Muscarinic Acetylcholine Receptor | Neurological Disorders |
| 6-Azaspiro[2.5]octane Derivatives | Glucagon-Like Peptide-1 (GLP-1) Receptor | Type 2 Diabetes, Obesity |
Modulation of Enzyme Activity
The unique structural features of this compound and its derivatives also make them interesting candidates for the modulation of enzyme activity. The rigid scaffold can be functionalized to present specific chemical groups in a precise orientation to interact with the active site of an enzyme.
While direct studies on this compound as an enzyme modulator are not extensively documented in the provided search results, the principles of scaffold-based drug design suggest its potential in this area. The development of enzyme inhibitors often relies on creating molecules that can mimic the substrate or transition state of an enzymatic reaction. The three-dimensional nature of the 6-azaspiro[2.5]octane core could be advantageous in designing such mimics.
Contributions to Agrochemical Research
The application of spirocyclic compounds is not limited to human health, with growing interest in their use in agrochemical research. The development of new pesticides and herbicides is crucial for global food security, and novel chemical scaffolds are constantly being sought to overcome resistance and improve safety profiles.
Applications in Materials Science
The unique chemical structure of this compound also lends itself to applications in materials science. The presence of a primary amine and a tertiary amine within a rigid spirocyclic framework makes it a versatile building block for the synthesis of new polymers and functional materials.
The amine groups can participate in polymerization reactions, such as the formation of polyamides or polyimides, to create materials with novel properties. The rigidity of the spirocyclic core could be incorporated into the polymer backbone, potentially leading to materials with enhanced thermal stability, mechanical strength, or specific optical properties. Furthermore, the spirocyclic nature of the monomer unit could influence the morphology and packing of the resulting polymer chains, leading to unique material characteristics.
Development of Chiral Catalysts and Ligands
The design of chiral ligands is fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect of drug discovery and development. The structural rigidity and defined stereochemistry of a ligand are paramount in achieving high levels of enantioselectivity. The framework of this compound presents several features that suggest its potential as a valuable chiral ligand or a precursor to one.
The presence of a primary amine and a tertiary amine within a constrained bicyclic system offers two potential coordination sites for transition metals. Chiral 1,2-diamines are well-established as powerful ligands in a variety of metal-catalyzed asymmetric reactions. bldpharm.com The rigid spirocyclic nature of this compound can enforce a specific geometry upon coordination to a metal center, which is a desirable characteristic for creating a well-defined chiral environment. This rigidity can lead to more effective transfer of chirality from the ligand to the products of a catalyzed reaction.
For this compound to be effective as a chiral ligand, it would need to be synthesized in an enantiomerically pure form. Asymmetric synthesis of related azaspiro[2.y]alkanes has been achieved using enzymatic stereodivergent carbene transferase platforms, suggesting that biocatalytic methods could be a viable route to the enantiopure forms of this compound. acs.org
The development of chiral ligands from this scaffold could involve the modification of the primary amine to introduce other coordinating groups, leading to the formation of bidentate or tridentate ligands. For instance, reaction of the primary amine with a phosphine-containing electrophile could yield a P,N-ligand, a class of ligands that has proven highly effective in a range of asymmetric transformations. The modular nature of such a synthesis would allow for the fine-tuning of the steric and electronic properties of the resulting ligand to optimize its performance in a specific catalytic reaction.
Table 1: Examples of Chiral Diamine Ligands in Asymmetric Catalysis
| Chiral Ligand Type | Metal | Asymmetric Reaction | Reference |
|---|---|---|---|
| Chiral 1,2-Diamine | Copper(I) | α-Addition of Ketimines to Aldimines | bldpharm.com |
| Diamine-derived N,N,N-ligand | Copper | Enantioconvergent Radical Cross-Coupling | sustech.edu.cn |
| Diamine Ligand | Copper | Goldberg Reaction of Aryl Halides | nih.govrsc.org |
Integration into Unnatural Amino Acid and Peptidomimetic Design
Unnatural amino acids are invaluable tools in medicinal chemistry and chemical biology, offering a means to introduce novel structural and functional properties into peptides and other biologically active molecules. chemrxiv.orgprinceton.eduyoutube.com The incorporation of conformationally constrained amino acids is a particularly powerful strategy for influencing the secondary structure of peptides, thereby enhancing their biological activity, stability, and bioavailability. nih.gov
The rigid spirocyclic core of this compound makes it an attractive scaffold for the design of novel unnatural amino acids. By incorporating this moiety into a peptide backbone, the conformational freedom of the peptide chain would be significantly restricted. This can help to lock the peptide into a bioactive conformation, leading to enhanced binding affinity for its target receptor.
The synthesis of a this compound-based unnatural amino acid would involve the introduction of a carboxylic acid functionality onto the spirocyclic framework. The primary amine of the parent molecule could serve as the α-amino group of the resulting amino acid. The spirocyclic nature of the side chain would be expected to impose significant constraints on the Ramachandran angles (φ and ψ) of the peptide backbone, potentially stabilizing specific secondary structures such as β-turns or helical motifs.
Furthermore, the N-methyl group on the piperidine (B6355638) ring could mimic N-methylated amino acids, which are known to improve the pharmacokinetic properties of peptides by increasing their metabolic stability and cell permeability. nih.gov The synthesis and incorporation of spirocyclic amino acids have been explored, and these efforts have demonstrated the potential of such building blocks to create peptides with unique three-dimensional structures and enhanced biological properties. enamine.net
Table 2: Examples of Conformationally Constrained Amino Acids in Peptidomimetic Design
| Constrained Amino Acid Type | Structural Feature | Application | Reference |
|---|---|---|---|
| Azacycloalkane Amino Acids | Rigid Bicyclic Systems | Mimicry of Peptide Secondary Structures | nih.gov |
| Spirocyclic Glutamate Analogs | Spiro[3.3]heptane Core | Conformational Restriction | enamine.net |
| N-Aminoglycine Derivatives | Backbone Hydrazide | Conformational Scanning | nih.gov |
Utility in Probe and Tool Compound Development for Chemical Biology
Chemical probes and tool compounds are essential for dissecting complex biological processes. These molecules are designed to interact with specific biological targets, such as proteins, to elucidate their function in a cellular context. The development of highly selective and potent chemical probes is a major goal in chemical biology.
The spirocyclic scaffold of this compound offers a unique three-dimensional architecture that can be exploited in the design of novel chemical probes. The inherent rigidity and defined spatial arrangement of functional groups in spirocyclic compounds can lead to improved binding affinity and selectivity for a target protein compared to more flexible acyclic or monocyclic scaffolds. bldpharm.com The introduction of spirocyclic motifs has been shown to enhance the properties of drug candidates, including their potency and pharmacokinetic profiles. bldpharm.com
The primary amine of this compound provides a convenient synthetic handle for the attachment of various functional groups required for a chemical probe. These can include:
Reporter Groups: Fluorophores or biotin (B1667282) tags can be appended to the primary amine to enable visualization or affinity purification of the target protein.
Reactive Groups: Photo-affinity labels or electrophilic warheads can be introduced to allow for covalent modification and identification of the target protein.
Pharmacophoric Elements: The spirocyclic core can be decorated with additional functional groups to optimize its interaction with the binding site of the target protein.
The development of chemical probes based on the this compound scaffold could lead to the discovery of novel modulators of protein function and provide valuable tools for studying a wide range of biological pathways. The synthesis of libraries of compounds based on this scaffold would allow for the systematic exploration of its potential as a source of new chemical probes.
Table 3: Application of Azaspirocyclic Scaffolds in Probe and Tool Compound Development
| Azaspirocyclic Scaffold | Application | Target Class | Reference |
|---|---|---|---|
| Diazaspirocycles | Kinase Inhibitors | Protein Kinases | researchgate.net |
| Azaspiro[3.3]heptanes | DNA-Encoded Libraries | Diverse Biological Targets | nih.gov |
| Diverse Azaspiro Cycles | MCHr1 Antagonists | G-Protein Coupled Receptors | bldpharm.com |
Future Directions and Emerging Research Areas
Advancements in Asymmetric Synthesis of Azaspiro[2.5]octanes
The precise control of stereochemistry is crucial in modern drug development, as different enantiomers of a chiral molecule can have vastly different biological effects. ijrpr.comnih.gov Asymmetric synthesis, the selective production of a single enantiomer, is therefore a cornerstone of pharmaceutical research. ijrpr.comnih.gov
A significant breakthrough in this area is the development of a stereodivergent enzymatic platform for the synthesis of azaspiro[2.y]alkanes. chemrxiv.orgnih.gov Researchers have engineered protoglobin-based enzymes to act as carbene transferases, facilitating the cyclopropanation of exocyclic N-heterocycles. chemrxiv.orgnih.gov This biocatalytic method is highly effective, producing a diverse range of pharmaceutically relevant azaspiro compounds in high yields (up to >99%) and with excellent control over the 3D arrangement of atoms (diastereo- and enantioselectivity). chemrxiv.orgnih.gov This enzymatic approach represents a practical and scalable route to these valuable scaffolds. chemrxiv.org
The table below showcases the performance of select engineered protoglobin enzymes in the asymmetric synthesis of various azaspiro[2.y]alkanes, demonstrating the high yield and enantiomeric ratio (er) achieved.
| Product | Enzyme Variant | Yield | Enantiomeric Ratio (er) |
| (R)-2a | ApePgb-xHC-5312 | >99% (94% isolated) | 99.5:0.5 |
| (S)-2c | TamPgb-xHC-5328 | >99% (79% isolated) | >99:1 |
| 2d | TamPgb-xHC-5320 | 85% | 98.5:1.5 |
| 2e | TamPgb-xHC-5320 | 93% | 98:2 |
| 2h | ApePgb-xHC-5315 | 83% | 2.5:97.5 |
| Data sourced from a study on stereodivergent enzymatic synthesis of azaspiro[2.y]alkanes. chemrxiv.org |
Exploration of Novel Reactivity Patterns and Transformations
Understanding the fundamental reactivity of the azaspiro[2.5]octane core is essential for developing new synthetic methodologies and novel derivatives. Research into the structural and conformational analysis of related scaffolds, such as 1-oxa-2-azaspiro[2.5]octane, using techniques like NMR spectroscopy, provides deep insights into the steric and electronic effects that govern their behavior. nih.gov This knowledge helps chemists predict how these molecules will interact and allows for the rational design of new transformations. The development of synthetic routes for various azaspirocycles, often involving the annulation (ring-forming) of either the cyclopropane (B1198618) or the heterocyclic ring, further expands the toolkit available to medicinal chemists. rsc.org
Integration with Artificial Intelligence and Machine Learning in Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research by accelerating the discovery and optimization of new drug candidates. nih.gov These technologies are particularly well-suited for drug design, where they can predict the properties and activities of molecules, a process known as quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR). nih.gov
For scaffolds like 6-methyl-6-azaspiro[2.5]octan-1-amine, AI can be trained on large datasets from high-throughput screening and compound optimization programs to identify patterns that link specific structural features to desired biological outcomes, such as potency against a particular target. nih.govnih.gov Furthermore, AI is being used for de novo design, where algorithms generate entirely new molecular structures tailored to have specific properties, potentially uncovering novel azaspiro[2.5]octane derivatives that would be difficult to conceive through traditional methods alone. nih.gov
Development of Advanced Computational Models for Prediction and Optimization
Closely linked to AI, advanced computational models are critical for optimizing drug candidates. For the 6-azaspiro[2.5]octane series, which has been investigated for its potential as GLP-1 receptor agonists, information from high-resolution techniques like cryogenic electron microscopy (cryo-EM) is used to build and refine these models. nih.gov By visualizing how these small molecules bind to their receptor target at an atomic level, scientists can rationalize the structure-activity relationship (SAR) and make more informed decisions about which modifications will improve efficacy. nih.gov Computational chemistry allows for the virtual screening of thousands of potential derivatives, predicting their binding affinity, selectivity, and pharmacokinetic properties, thereby prioritizing the most promising compounds for synthesis and testing. bldpharm.com
Multi-Targeting Approaches Utilizing the Spirocyclic Scaffold
The unique three-dimensional nature of spirocyclic scaffolds makes them ideal for designing drugs that can interact with more than one target or, conversely, for improving selectivity to avoid unwanted off-target effects. bldpharm.com For instance, by replacing a more flexible part of a known drug, like the piperazine (B1678402) in the PARP inhibitor Olaparib, with a rigid diazaspiro scaffold, researchers were able to significantly increase selectivity for the intended target over other related proteins. bldpharm.com Similarly, the exchange of a morpholine (B109124) ring for an azaspirocycle in a series of MCHr1 antagonists led to improved selectivity against the hERG channel, a common source of cardiac side effects. bldpharm.com This ability to fine-tune interactions makes the azaspiro[2.5]octane scaffold a valuable component in developing next-generation therapies with improved safety and efficacy profiles.
Expanding the Chemical Space Through Derivatization and Scaffold Hybridization
To fully explore the therapeutic potential of the azaspiro[2.5]octane core, researchers are focused on expanding the accessible chemical space through derivatization and scaffold hybridization. sigmaaldrich.com This involves creating libraries of related compounds by adding different functional groups at various points on the spirocycle, which provides well-defined exit vectors for substituents. sigmaaldrich.com
A key strategy is scaffold hybridization, where the core structure is merged with other ring systems. For example, the development of novel building blocks like thia-azaspiro[3.4]octanes and oxa-azaspiro[3.4]octanes introduces new heteroatoms into the spirocycle. sigmaaldrich.com This not only creates new structural motifs but also modulates the physicochemical properties of the resulting molecules, which can lead to improved "drug-like" characteristics. sigmaaldrich.com Such strategies provide access to underexplored regions of chemical space and generate innovative scaffolds for fragment-based drug discovery. sigmaaldrich.com
Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing pharmaceutical manufacturing, aiming to create processes that are safer, more efficient, and environmentally benign. The development of biocatalytic methods for synthesizing azaspiro[2.5]octanes is a prime example of this trend. chemrxiv.orgnih.gov Using engineered enzymes in water, without the need for organic co-solvents, and at high substrate concentrations represents a significant step towards sustainable production. chemrxiv.orgnih.gov Another approach involves redesigning synthetic routes to avoid hazardous reagents. For example, a method for synthesizing 4,7-diazaspiro[2.5]octane compounds was developed to eliminate the use of the flammable and toxic boron trifluoride diethyl etherate adduct, thereby improving the safety of the process. google.com These innovations highlight a commitment to developing not only effective but also responsibly manufactured medicines for the future. ijrpr.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Methyl-6-azaspiro[2.5]octan-1-amine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of spirocyclic amines like this compound typically involves cycloaddition or ring-closing reactions. For example, analogous spiro compounds are synthesized via reactions between diketones and imines, followed by ring closure under acidic or basic conditions . Optimization includes:
- Reagent Selection : Use of (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine derivatives to stabilize intermediates .
- Temperature Control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Catalysis : Employing pyrrolidine to facilitate cyclization .
- Purification : Column chromatography or recrystallization to isolate high-purity products.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify amine N–H stretches (3200–3400 cm⁻¹) and spirocyclic C–N vibrations (1250–1350 cm⁻¹) .
- UV-Vis Spectroscopy : Detect conjugation in aromatic substituents (e.g., benzothiazole derivatives at 250–300 nm) .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Methyl groups on the azaspiro ring appear as singlets (δ 1.2–1.5 ppm).
- ¹³C NMR : Quaternary spiro carbons resonate at δ 70–90 ppm .
- Elemental Analysis : Validate empirical formulas with ≤0.3% deviation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the stereoelectronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict bond angles and strain in the spirocyclic core .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity toward electrophiles/nucleophiles.
- NMR Chemical Shift Prediction : Compare computed ¹³C shifts with experimental data to validate conformational stability .
- Application : Predict regioselectivity in derivatization reactions (e.g., alkylation or acylation) .
Q. What strategies resolve contradictions in NMR data interpretation for spirocyclic amines under varying pH conditions?
- Methodological Answer :
- Variable pH NMR Studies : Acquire spectra at pH 3–10 to observe protonation-dependent shifts. For example, amine protons may broaden or split due to exchange processes .
- Dynamic NMR (DNMR) : Analyze coalescence temperatures to estimate rotational barriers in the spiro ring .
- Cross-Validation : Correlate NMR data with X-ray crystallography (if available) or IR spectroscopy to confirm tautomeric forms .
Q. How can enantiomeric purity be maintained during scalable synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., chiral Brønsted acids) during ring-closing steps to induce enantioselectivity .
- Continuous-Flow Systems : Microreactors enhance mixing and reduce racemization by minimizing residence time .
- Analytical Monitoring : Employ chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to quantify enantiomeric excess (ee) .
Data Analysis and Contradiction Management
Q. How should researchers address variability in reported yields for spirocyclic amine syntheses?
- Methodological Answer :
- Statistical Reproducibility : Replicate reactions ≥3 times under identical conditions; report mean yields with standard deviations .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation artifacts) that reduce yield .
- Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation and optimizes reaction quenching .
Tables for Key Data
| Technique | Key Markers for this compound | Reference |
|---|---|---|
| IR Spectroscopy | N–H stretch: 3250 cm⁻¹; C–N vibration: 1280 cm⁻¹ | |
| ¹H NMR | Methyl singlet: δ 1.3 ppm; Spiro H: δ 3.1–3.4 ppm (multiplet) | |
| Chiral HPLC | Retention times: 8.2 min (R-enantiomer), 9.5 min (S-enantiomer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
